molecular formula C23H24ClN5O B11336293 6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11336293
M. Wt: 421.9 g/mol
InChI Key: NRRUDNRCIUSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as ammonium acetate and formamide.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This step requires the use of piperazine and a suitable base, such as sodium hydride.

    Chlorobenzoylation: The chlorobenzoyl group is introduced by reacting the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methylphenylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or thiols; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cell signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, such as DNA, RNA, and proteins.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyridin-3-ylbenzamide: Known for its anti-tubercular activity.

    2-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antitumor activity.

Uniqueness

6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24ClN5O/c1-16-7-9-18(10-8-16)27-21-15-22(26-17(2)25-21)28-11-13-29(14-12-28)23(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

NRRUDNRCIUSKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.